3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride
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Description
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H19Cl2N5O2 and its molecular weight is 396.272. The purity is usually 95%.
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Mechanism of Action
Target of Action
PF 4800567 Hydrochloride, also known as PF-4800567 HCl, is a potent and selective inhibitor of the enzyme Casein kinase 1 epsilon (CK1-ε) . CK1-ε is a key enzyme involved in various cellular processes, including the regulation of circadian rhythm .
Mode of Action
PF 4800567 Hydrochloride interacts with CK1-ε by selectively inhibiting its activity . The inhibition is competitive with respect to ATP . This interaction leads to changes in the function of CK1-ε, affecting the processes it regulates .
Biochemical Pathways
The primary biochemical pathway affected by PF 4800567 Hydrochloride is the regulation of the circadian rhythm . CK1-ε plays a crucial role in this pathway, and its inhibition by PF 4800567 Hydrochloride can lead to alterations in the circadian rhythm .
Result of Action
The inhibition of CK1-ε by PF 4800567 Hydrochloride has been shown to have potential neuroprotective effects . Additionally, it has been found to enhance responses to certain drugs of abuse such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .
Biochemical Analysis
Biochemical Properties
PF 4800567 Hydrochloride is a selective inhibitor of casein kinase 1ε (CK1ε), with an IC50 value of 32 nM . It shows greater than 20-fold selectivity over CK1δ . It blocks CK1ε-mediated PER3 nuclear localization and suppresses PER2 degradation, both of which are proteins important for maintaining circadian rhythms in cells .
Cellular Effects
PF 4800567 Hydrochloride shows inhibitory activity against CK1ε and CK1δ in whole cells, with IC50s of 2.65 and 20.38 μM, respectively . It influences cell function by blocking CK1ε-mediated PER3 nuclear localization and suppressing PER2 degradation .
Molecular Mechanism
PF 4800567 Hydrochloride exerts its effects at the molecular level by inhibiting the enzyme Casein kinase 1 epsilon (CK1ε) . It blocks CK1ε-mediated PER3 nuclear localization and suppresses PER2 degradation .
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXZQMUZEHTFHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-28-0 |
Source
|
Record name | PF-4800567 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHN7WPV2AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.